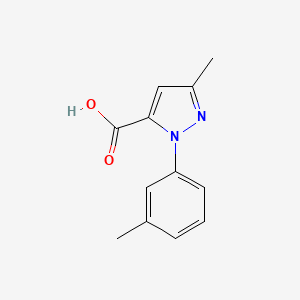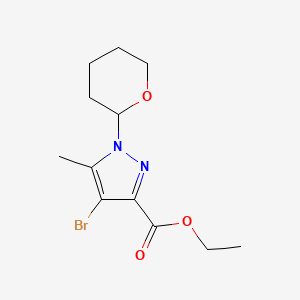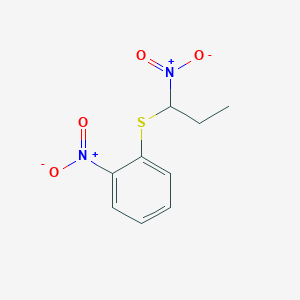
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Methylthio Substitution: The methylthio group is then introduced using a suitable methylthiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of kinases can affect various signaling pathways, leading to altered cellular functions such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methylthio)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and solubility.
Uniqueness
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the cyclopropyl and methylthio groups. These substituents confer distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C8H9ClN2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
2-chloro-5-cyclopropyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C8H9ClN2S/c1-12-7-6(5-2-3-5)4-10-8(9)11-7/h4-5H,2-3H2,1H3 |
Clave InChI |
MGYJSBOZMSVTMI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC=C1C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)



